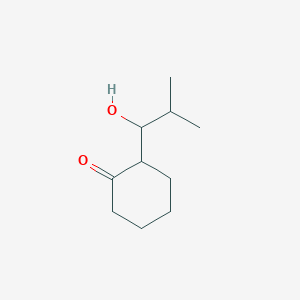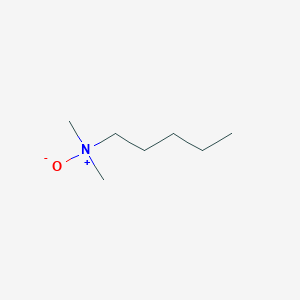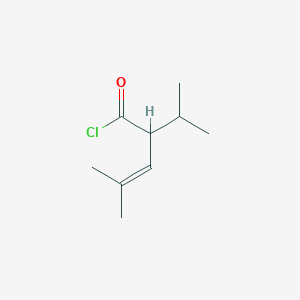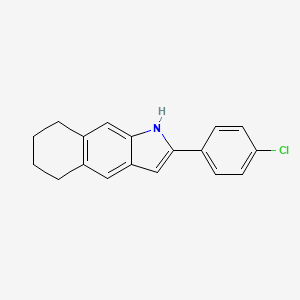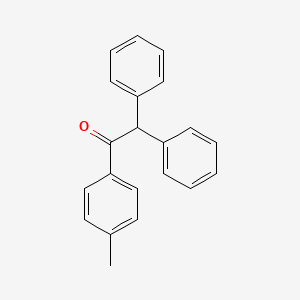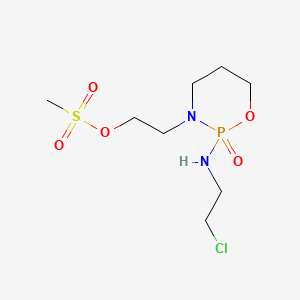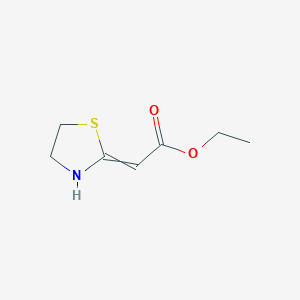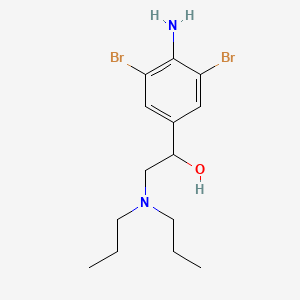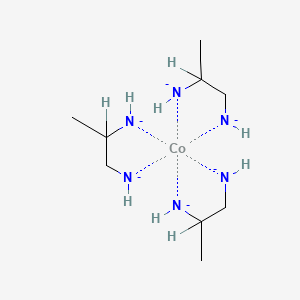
1,3,5-Trithiane, 2-(diphenylmethylene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trithiane, 2-(diphenylmethylene)- is an organosulfur compound characterized by a six-membered ring structure with alternating methylene bridges and thioether groups. This compound is a derivative of 1,3,5-trithiane, where one of the methylene groups is substituted with a diphenylmethylene group. It is known for its unique chemical properties and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: 1,3,5-Trithiane, 2-(diphenylmethylene)- can be synthesized through the reaction of 1,3,5-trithiane with benzophenone in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods:
化学反应分析
Types of Reactions: 1,3,5-Trithiane, 2-(diphenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent 1,3,5-trithiane structure.
Substitution: The diphenylmethylene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 1,3,5-Trithiane.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1,3,5-Trithiane, 2-(diphenylmethylene)- has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex sulfur-containing compounds.
Biology: The compound is used in studies involving sulfur metabolism and enzyme interactions.
Medicine: Research explores its potential as a precursor for pharmaceuticals with antimicrobial and anticancer properties.
Industry: It is utilized in the development of materials with unique electronic and optical properties.
作用机制
The mechanism of action of 1,3,5-Trithiane, 2-(diphenylmethylene)- involves its interaction with various molecular targets and pathways. The sulfur atoms in the compound can form coordination complexes with metal ions, influencing catalytic processes. Additionally, the diphenylmethylene group can participate in π-π interactions, affecting the compound’s reactivity and stability.
相似化合物的比较
1,3,5-Trithiane: The parent compound without the diphenylmethylene substitution.
Trithioacetone: Another sulfur-containing heterocycle with similar structural features.
Thioformaldehyde trimer: A related compound with a similar ring structure.
Uniqueness: 1,3,5-Trithiane, 2-(diphenylmethylene)- is unique due to the presence of the diphenylmethylene group, which imparts distinct electronic and steric properties. This substitution enhances the compound’s stability and reactivity, making it valuable in specific synthetic and research applications.
属性
CAS 编号 |
51102-73-9 |
|---|---|
分子式 |
C16H14S3 |
分子量 |
302.5 g/mol |
IUPAC 名称 |
2-benzhydrylidene-1,3,5-trithiane |
InChI |
InChI=1S/C16H14S3/c1-3-7-13(8-4-1)15(14-9-5-2-6-10-14)16-18-11-17-12-19-16/h1-10H,11-12H2 |
InChI 键 |
WPGHFVHWTWRQMY-UHFFFAOYSA-N |
规范 SMILES |
C1SCSC(=C(C2=CC=CC=C2)C3=CC=CC=C3)S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


